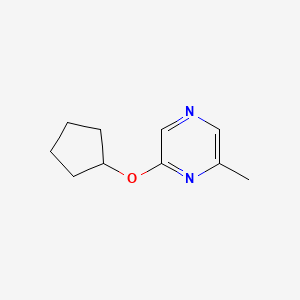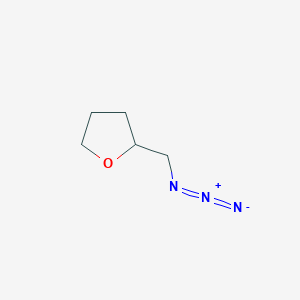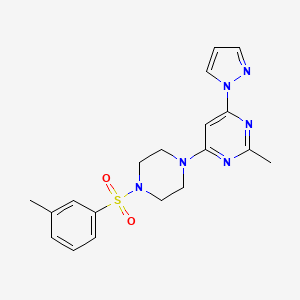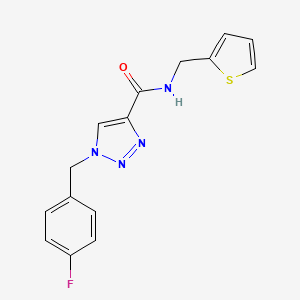
(2E)-4-(4-chlorophenyl)-N-(2-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-(4-chlorophenyl)-N-(2-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide, also known as CTIC, is a chemical compound that has attracted attention due to its potential use in various scientific research applications. This compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
1. Corrosion Inhibition
(2E)-4-(4-chlorophenyl)-N-(2-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide, and related thiazole derivatives, have been studied for their potential as corrosion inhibitors for metals. Quantum chemical calculations and molecular dynamics simulations have been employed to predict the inhibition performances of such compounds (Kaya et al., 2016).
2. Anticancer Properties
Research on thiazole derivatives, similar to the compound , has shown potential in anticancer applications. In vitro cytotoxicity studies have been conducted, demonstrating promising results against various cancer cell lines (Mahmoodi et al., 2010).
3. Spectroscopic and Quantum Chemical Analysis
Studies involving spectroscopic and quantum chemical analysis of similar thiazole compounds have been conducted to understand their molecular properties. Such analyses contribute to the development of new compounds with potential biological applications (Viji et al., 2020).
4. Anti-inflammatory Activity
Thiazole derivatives have been synthesized and evaluated for anti-inflammatory activity. This research indicates the potential use of these compounds in developing anti-inflammatory drugs (Patil et al., 2015).
5. Antiviral Applications
Research into thiazole-based compounds has also explored their antiviral properties, specifically against Herpes simplex virus type-1 (HSV-1). This indicates potential for these compounds in antiviral therapies (Dawood et al., 2011).
6. Polymerization Catalysis
Thiazole derivatives have been studied for their role in catalyzing ethylene polymerization. This application highlights the versatility of such compounds in industrial chemical processes (Jia & Jin, 2009).
Propiedades
IUPAC Name |
(2E)-4-(4-chlorophenyl)-N-(2-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4S/c1-2-13-5-3-4-6-16(13)23-24-17(11-21)19-22-18(12-25-19)14-7-9-15(20)10-8-14/h3-10,12,23H,2H2,1H3/b24-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICJJYMPEDEVON-JJIBRWJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetate](/img/structure/B2403682.png)
![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)
![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)
![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)



![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)
![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)


